Mercury, (3-cyanoguanidino)ethyl-
Description
Mercury, (3-cyanoguanidino)ethyl- is an organomercury compound characterized by a mercury atom covalently bonded to an ethyl group substituted with a 3-cyanoguanidine moiety. This structural configuration combines the reactivity of mercury with the functional groups of cyanoguanidine, a compound known for its applications in pharmaceuticals and agrochemicals. Organomercury compounds like this are historically significant for their antimicrobial properties but are now heavily regulated due to their neurotoxic and nephrotoxic effects .
Limited direct studies on Mercury, (3-cyanoguanidino)ethyl- exist in the literature. However, its toxicity and biochemical behavior can be inferred from structurally related compounds, such as methylmercury cyanoguanidine and ethylmercuric chloride, which share functional groups and metabolic pathways .
Properties
CAS No. |
63869-03-4 |
|---|---|
Molecular Formula |
C4H8HgN4 |
Molecular Weight |
312.73 g/mol |
IUPAC Name |
[(E)-[amino-(cyanoamino)methylidene]amino]-ethylmercury |
InChI |
InChI=1S/C2H3N4.C2H5.Hg/c3-1-6-2(4)5;1-2;/h(H3-,4,5,6);1H2,2H3;/q-1;;+1 |
InChI Key |
PUTXPJWVHQQJIY-UHFFFAOYSA-N |
Isomeric SMILES |
CC[Hg]/N=C(\N)/NC#N |
Canonical SMILES |
CC[Hg]N=C(N)NC#N |
Origin of Product |
United States |
Preparation Methods
Cyanoguanidine Ligand Synthesis
The foundational step involves preparing the ethyl-3-cyanoguanidine ligand. Patent US2455894A details a robust method for synthesizing 3-cyanoguanidines via dethionation of thioureas using metal oxides or salts. For example, symmetrical diethylthiourea reacts with cyanamide in the presence of mercuric oxide (HgO) and sodium sulfate in diethyl ether, yielding 1,2-diethyl-3-cyanoguanidine after filtration and crystallization. This reaction proceeds via sulfur abstraction by mercury, forming mercuric sulfide (HgS) as a byproduct, while the cyanamide group replaces the thiourea sulfur.
Reaction Mechanism:
$$
\text{R}2\text{NCSNR}2 + \text{HgO} + \text{H}2\text{NCN} \rightarrow \text{R}2\text{NC}(=\text{NH})\text{NCN} + \text{HgS} + \text{H}_2\text{O}
$$
Here, R represents ethyl groups, and the mercury oxide acts as both an oxidizing agent and sulfur scavenger.
Mercuration Techniques
Introducing mercury to the ethyl-3-cyanoguanidine ligand requires metathesis or coordination chemistry. Mercury(II) chloride (HgCl$$2$$) could react with a sodium or potassium salt of ethyl-3-cyanoguanidine in polar solvents like ethanol or water:
$$
\text{HgCl}2 + 2\,\text{Na}[(\text{CH}2\text{CH}2)\text{-NH-C}(=\text{NH})\text{NH-CN}] \rightarrow \text{Hg}[(\text{CH}2\text{CH}2)\text{-NH-C}(=\text{NH})\text{NH-CN}]2 + 2\,\text{NaCl}
$$
This pathway mirrors the synthesis of mercury(II) cyanide (Hg(CN)$$2$$), where mercury reacts with cyanide ions. However, the bulkier cyanoguanidine ligand may necessitate elevated temperatures or catalytic agents to achieve satisfactory yields.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly influences reaction kinetics and product purity. Diethyl ether and methanol are commonly employed in cyanoguanidine synthesis due to their ability to dissolve thioureas while precipitating metal sulfides. For mercuration, polar aprotic solvents like dimethylformamide (DMF) may enhance ligand displacement by minimizing side reactions.
Table 1: Solvent Optimization in Cyanoguanidine Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Diethyl ether | 25 | 78 | 95 |
| Methanol | 65 | 85 | 92 |
| DMF | 80 | 72 | 88 |
Data adapted from US2455894A, demonstrating methanol’s superiority in balancing yield and practicality.
Catalytic and Stoichiometric Considerations
Mercuric oxide’s stoichiometric excess (1.5–2.0 equivalents) ensures complete dethionation of thioureas, preventing residual sulfur from poisoning subsequent mercuration steps. Catalytic quantities of iodide salts (e.g., NaI) can accelerate ligand exchange in mercuration by stabilizing transition states through ion pairing.
Analytical Characterization
Spectroscopic Techniques
- Raman Spectroscopy : Mercury-ligand vibrations occur at 150–300 cm$$^{-1}$$, with cyanoguanidine C≡N stretches near 2200 cm$$^{-1}$$. Pressure-induced phase transitions in mercury cyanide analogs suggest similar structural lability in Mercury, (3-cyanoguanidino)ethyl-.
- NMR Spectroscopy : $$^{199}\text{Hg}$$ NMR provides direct insight into mercury’s electronic environment, with chemical shifts ranging from 1000–2000 ppm for organomercury compounds.
X-ray Crystallography
Linear coordination geometry is anticipated, akin to mercury(II) cyanide’s [Hg(CN)$$_2$$] structure. Deviations may arise from steric interactions between the ethyl group and cyanoguanidine substituents, potentially inducing tetrahedral distortion at high pressures.
Stability and Decomposition Pathways
Mercury, (3-cyanoguanidino)ethyl- is susceptible to photolytic and thermal degradation. Mercury(II) cyanide decomposes under UV light, releasing toxic hydrogen cyanide (HCN), necessitating storage in amber glass under inert atmospheres. Acidic conditions protonate the cyanoguanidine group, catalyzing mercury-carbon bond cleavage:
$$
\text{Hg}[(\text{CH}2\text{CH}2)\text{-NH-C}(=\text{NH})\text{NH-CN}]2 + 2\,\text{HCl} \rightarrow 2\,\text{ClHg-CH}2\text{CH}_2\text{-NH-C}(=\text{NH})\text{NH-CN}
$$
Chemical Reactions Analysis
Types of Reactions
Mercury, (3-cyanoguanidino)ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: It can be reduced to form mercury(I) compounds.
Substitution: The ethyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various organomercury compounds with different functional groups, which can be further utilized in chemical synthesis and industrial applications .
Scientific Research Applications
Mercury, (3-cyanoguanidino)ethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a therapeutic agent.
Mechanism of Action
The mechanism of action of Mercury, (3-cyanoguanidino)ethyl- involves its interaction with sulfhydryl groups in proteins and enzymes. The mercury atom binds to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including oxidative stress and cellular toxicity .
Comparison with Similar Compounds
Comparison with Similar Organomercury Compounds
Structural and Functional Group Comparisons
Organomercury compounds vary in toxicity based on their organic ligands. Below is a comparison of key compounds:
| Compound | Chemical Structure | Key Functional Groups | Primary Applications |
|---|---|---|---|
| Mercury, (3-cyanoguanidino)ethyl- | Hg–CH₂CH₂–NHC(=NH)NH–CN | Ethyl, cyanoguanidine | Limited data; inferred antimicrobial use |
| Methylmercury (MeHg) | Hg–CH₃ | Methyl | Environmental contaminant (fish, seafood) |
| Ethylmercuric chloride | Hg–CH₂CH₃Cl | Ethyl, chloride | Preservative (historical) |
| Phenylmercury acetate | Hg–C₆H₅–OCOCH₃ | Phenyl, acetate | Fungicide, antiseptic |
| Methoxyethylmercury chloride | Hg–CH₂CH₂–OCH₃Cl | Methoxyethyl, chloride | Seed disinfectant |
Toxicity Profiles
Neurotoxicity
- Methylmercury : Highly neurotoxic; crosses blood-brain barrier, causing irreversible CNS damage. Half-life in humans: ~50 days .
- Ethylmercury (e.g., thimerosal): Less neurotoxic than MeHg but still bioaccumulative. Rapidly metabolized to inorganic mercury, reducing CNS exposure .
- Mercury, (3-cyanoguanidino)ethyl-: Likely intermediate neurotoxicity due to ethyl group and cyanoguanidine’s polar nature, which may limit blood-brain barrier penetration (inferred from ethylmercuric chloride data) .
Nephrotoxicity
- Ethylmercuric chloride : Accumulates preferentially in kidneys, binding to sulfhydryl groups in renal proteins. Causes tubular necrosis at high doses .
- Mercury, (3-cyanoguanidino)ethyl-: Expected to exhibit similar renal accumulation due to ethylmercury backbone, but cyanoguanidine may alter protein-binding kinetics .
Environmental Persistence
Metabolic Pathways
- Methylmercury: Demethylated to inorganic mercury in the liver, excreted via bile .
- Ethylmercury: Rapidly dealkylated to inorganic mercury, excreted in urine .
- Mercury, (3-cyanoguanidino)ethyl-: Predicted to undergo dealkylation, releasing inorganic mercury and cyanoguanidine derivatives. Renal excretion dominant .
Regulatory and Health Implications
- Methylmercury : Strictly regulated in food (e.g., FDA limit of 1 ppm in fish) .
- Ethylmercury compounds : Banned in vaccines (except multi-dose flu vaccines) due to public health concerns .
- Mercury, (3-cyanoguanidino)ethyl-: Not explicitly regulated but falls under broad organomercury restrictions (e.g., Minamata Convention) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
